1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as PHTM-3, and it is a derivative of pyrrolidine.
Mechanism of Action
Target of action
Without specific studies on this compound, it’s challenging to identify its primary targets. Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. It is also easy to synthesize and has a low toxicity profile. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new derivatives with improved biological activities.
3. Evaluation of its potential as a therapeutic agent for various diseases.
4. Investigation of its potential as a drug delivery system.
5. Studies to explore its potential as a pesticide.
In conclusion, this compound is a chemical compound with potential biological activities. Its broad-spectrum antimicrobial and anticancer activities make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves the reaction of 2-amino-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole with phenacyl bromide in the presence of a base. The reaction proceeds through an SN2 mechanism, and the product is obtained in good yield.
Scientific Research Applications
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has been studied for its potential biological activities. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
1-phenyl-4-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-12(11-20(16)13-5-2-1-3-6-13)17-18-15(22-19-17)10-14-7-4-8-23-14/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSVVCUECBQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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